acetate CAS No. 112832-10-7](/img/structure/B14310976.png)
Butyl [(2-methylacryloyl)amino](oxo)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (2-methylacryloyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a 2-methylacryloyl group, and an oxoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2-methylacryloyl)aminoacetate typically involves the esterification of butanol with (2-methylacryloyl)aminoacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Butyl (2-methylacryloyl)aminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Butyl (2-methylacryloyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Butyl (2-methylacryloyl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butyl (2-methylacryloyl)aminoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2-methylacryloyl)aminoacetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Butyl acetate: A simple ester with similar solvent properties.
Methyl (2-methylacryloyl)aminoacetate: A structurally similar compound with a methyl group instead of a butyl group.
Ethyl (2-methylacryloyl)aminoacetate: Another similar compound with an ethyl group.
Uniqueness
Butyl (2-methylacryloyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
112832-10-7 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
butyl 2-(2-methylprop-2-enoylamino)-2-oxoacetate |
InChI |
InChI=1S/C10H15NO4/c1-4-5-6-15-10(14)9(13)11-8(12)7(2)3/h2,4-6H2,1,3H3,(H,11,12,13) |
InChI 键 |
CODMVEYWXAVTCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(=O)NC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
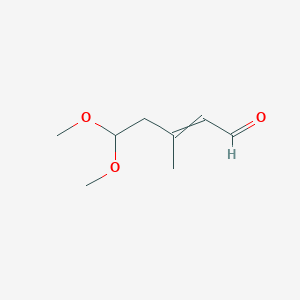
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
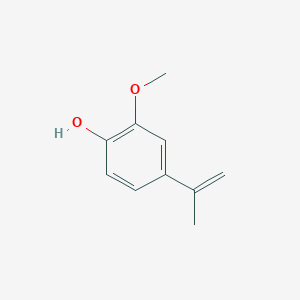
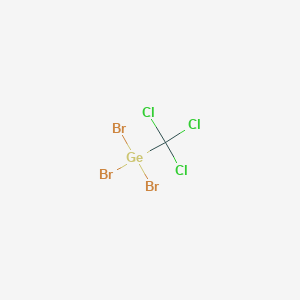
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
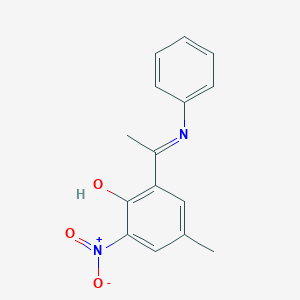

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
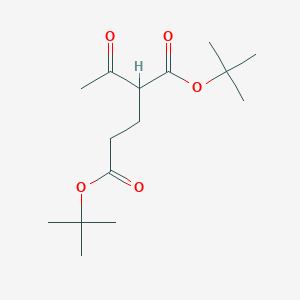
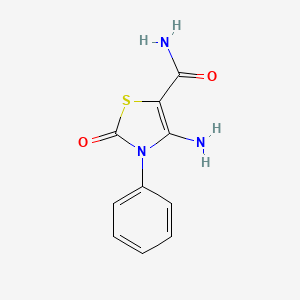
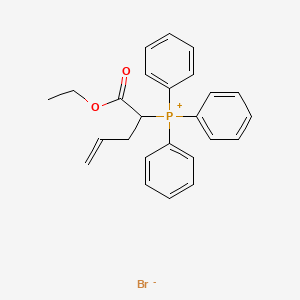
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
